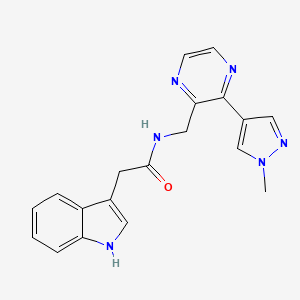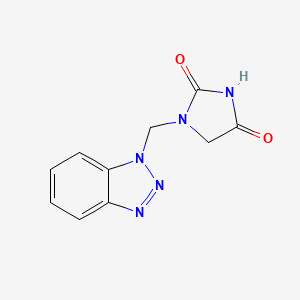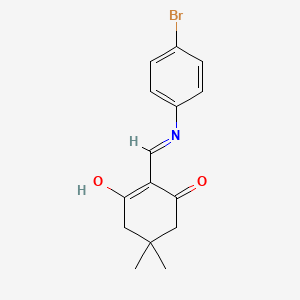
2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" is a chemical entity that appears to be a derivative of a cyclohexane-1,3-dione with substitutions that include a bromophenyl group and an amino methylene moiety. This structure suggests that the compound could exhibit interesting chemical and physical properties, potentially making it useful in various applications such as organic synthesis or material science.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione", they do provide insights into related compounds. For instance, the synthesis of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one involves ring contraction of a brominated precursor with amines to introduce an amino-substituted methylene group . Similarly, the synthesis of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione is achieved by reacting a pyrazole derivative with indane-1,3-dione in the presence of pyridine . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. For example, the structure of a derivative of 2-(Aminomethylene)-2H,3H-1-benzothiophene-3-one was determined by X-ray crystallographic analysis . Similarly, the structure of 2-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione was elucidated using elemental analysis, IR, 1H NMR, 13C NMR, and GC-MS spectral analysis . These techniques could be employed to analyze the molecular structure of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" to confirm its identity and purity.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione" would likely include a solid state at room temperature, given the presence of aromatic and carbonyl groups which typically increase the melting point. The compound's solubility would depend on the polarity of the solvent, with polar solvents likely being more effective. The presence of the bromine atom suggests potential for use in further chemical transformations, such as Suzuki coupling reactions. Spectroscopic properties, such as IR and NMR, would be influenced by the specific functional groups present in the compound.
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Ghorab et al. (2017) synthesized a series of compounds related to 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione and evaluated their antibacterial and antifungal activities. These compounds demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Structural Analysis in Chemical Synthesis
Silva et al. (2018) conducted structural analyses of derivatives of 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione. These analyses aid in understanding the molecular structure and behavior of these compounds, which is crucial for their application in chemical synthesis (Silva, Teixeira, Santos, Martins, & Ramalho, 2018).
Peptide Synthesis
Halpern and James (1964) explored the use of a related compound, dimedone (5,5-dimethylcyclohexane-1,3-dione), as a protecting agent for amino groups in peptide synthesis. This indicates potential applications in the synthesis of complex biological molecules like peptides (Halpern & James, 1964).
Synthesis of Porphyrin Derivatives
Li et al. (2011) demonstrated the reaction of 5,5-dimethylcyclohexane-1,3-dione with N-confused porphyrin, leading to novel porphyrin derivatives. This research has implications in fields like photodynamic therapy and the development of photosensitizers (Li, Liu, Yi, Yi, Yu, & Chmielewski, 2011).
Molecular Structure and Reactivity
The work by Gurkovskii et al. (1999) on the reaction of 5,5-dimethyl-2-formylcyclohexane-1,3-dione with diamines provides insights into the molecular structure and reactivity of such compounds, which is fundamental for their application in various chemical reactions (Gurkovskii, Tonkikh, Petrova, & Strakov, 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZORFDBGIHRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)
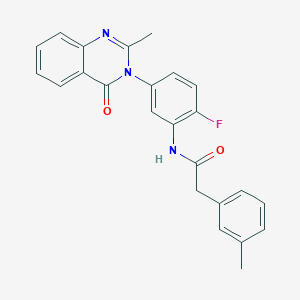
![(Z)-1-(3-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2508697.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid](/img/structure/B2508698.png)
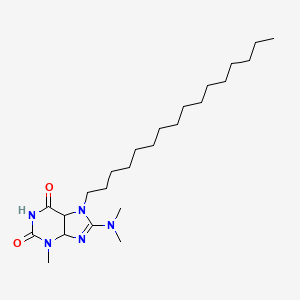
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)
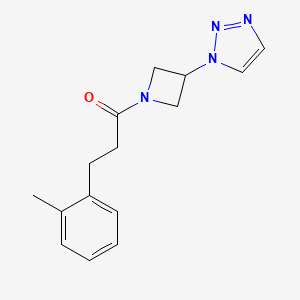
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)
